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Introduction: Targeting Apoptosis Resistance with
Birinapant
3-(6-Aminopyridin-3-yl)-N,N-dimethylbenzamide, more commonly known as birinapant (or

TL32711), is a potent, second-generation, bivalent small molecule that mimics the endogenous

Second Mitochondrial-derived Activator of Caspases (SMAC).[1][2] Cancer cells frequently

overexpress Inhibitor of Apoptosis (IAP) proteins, which block programmed cell death

(apoptosis) by binding to and inhibiting caspases, the key executioners of the apoptotic

cascade.[1][3] This IAP-mediated resistance is a significant hurdle in cancer therapy.

Birinapant is designed to overcome this resistance by binding with high affinity to the

Baculoviral IAP Repeat (BIR) domains of several IAP proteins, primarily targeting cellular IAP1

(cIAP1) and, to a lesser extent, X-linked IAP (XIAP).[1][2][4] This binding antagonizes their

function, leading to the degradation of cIAPs, which in turn unleashes caspase activity and

promotes apoptosis.[2][5][6] Notably, the activity of birinapant is often dramatically enhanced in

the presence of Tumor Necrosis Factor-alpha (TNF-α), which provides a co-stimulatory signal

for cell death.[4][7][8]
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These application notes provide a comprehensive guide for researchers to characterize the in

vitro activity of birinapant, focusing on its biochemical interaction with IAP targets and its

functional consequences in cancer cell lines.

Mechanism of Action: The SMAC Mimetic Pathway
Birinapant's mechanism centers on disrupting the protective function of IAP proteins. In healthy

cells, IAPs act as a brake on apoptosis. Upon apoptotic stimulation, the mitochondrial protein

SMAC/DIABLO is released into the cytoplasm, where its N-terminal "AVPI" motif binds to the

BIR domains of IAPs, displacing caspases and allowing apoptosis to proceed. Birinapant

mimics this "AVPI" motif.[5]

As a bivalent compound, birinapant can bridge two BIR domains, leading to a conformational

change in cIAP1/2 that activates their intrinsic E3 ubiquitin ligase activity.[6] This triggers their

own autoubiquitination and subsequent degradation by the proteasome. The removal of cIAPs

liberates pro-apoptotic signaling complexes, such as the ripoptosome, leading to the activation

of caspase-8 and the initiation of the caspase cascade, culminating in cell death.[5]
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Caption: Birinapant's mechanism of action.

Key In Vitro Assays & Protocols
A thorough in vitro evaluation of birinapant involves a multi-faceted approach, starting from

direct target engagement and moving to cellular consequences.

Assay 1: Biochemical Target Engagement (IAP-BIR
Binding)
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Principle: This assay quantifies the direct binding affinity of birinapant to the isolated BIR3

domains of IAP proteins (e.g., XIAP, cIAP1). A common method is a competitive binding assay

using Homogeneous Time-Resolved Fluorescence (HTRF). In this format, a fluorescently-

labeled SMAC-like peptide (ligand) binds to a tagged IAP-BIR3 domain. This proximity allows

for Förster Resonance Energy Transfer (FRET). Unlabeled birinapant competes with the

fluorescent ligand, disrupting FRET in a concentration-dependent manner.[9]

Protocol: HTRF-Based Competitive Binding Assay

Reagent Preparation:

Prepare a serial dilution of birinapant in assay buffer. The concentration range should span

from low nanomolar to high micromolar to capture the full binding curve.

Dilute GST-tagged human XIAP-BIR3 protein, anti-GST Terbium cryptate antibody (donor),

and the red-labeled ligand (acceptor) in the appropriate assay buffer as per the

manufacturer's instructions (e.g., Revvity HTRF Human XIAP / BIR3 Binding Kit).[9][10]

Assay Plate Setup (384-well, low volume):

Add 2 µL of each birinapant dilution to the assay wells. Include "no inhibitor" (maximum

signal) and "high concentration of unlabeled ligand" (non-specific binding) controls.

Add 2 µL of the GST-XIAP-BIR3 protein solution to all wells.

Add 2 µL of a pre-mixed solution of the anti-GST-Tb antibody and the red-labeled ligand.

Incubation & Measurement:

Seal the plate and incubate at room temperature for 2-4 hours, protected from light.

Read the plate on an HTRF-compatible reader, measuring emission at 620 nm (donor)

and 665 nm (acceptor).[11]

Data Analysis:

Calculate the HTRF ratio (665 nm / 620 nm * 10,000).
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Plot the HTRF ratio against the log of birinapant concentration.

Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value.

Convert the IC50 to a dissociation constant (Ki) using the Cheng-Prusoff equation, if the

Kd of the fluorescent ligand is known.

Parameter
Typical Value for
Birinapant

Source

cIAP1 Kd <1 nM [4]

XIAP Kd 45 nM [4]

Assay 2: Cellular Target Degradation (cIAP1/2 Levels)
Principle: A key functional outcome of birinapant binding to cIAPs is their rapid proteasomal

degradation. This can be visualized and quantified using Western Blotting.

Protocol: Western Blot for cIAP1 Degradation

Cell Culture & Treatment:

Seed cancer cells (e.g., MDA-MB-231 breast cancer, A375 melanoma) in 6-well plates and

allow them to adhere overnight.

Treat cells with a dose-response of birinapant (e.g., 0, 1, 10, 100, 1000 nM) for a fixed

time (e.g., 2-4 hours).

Lysate Preparation:

Wash cells with ice-cold PBS.

Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase

inhibitors.

Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
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Determine protein concentration using a BCA assay.

SDS-PAGE & Immunoblotting:

Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

Transfer proteins to a PVDF membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

Incubate the membrane with a primary antibody against cIAP1 (e.g., R&D Systems,

AF8181) overnight at 4°C.[8]

Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at

room temperature.

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging

system.

Re-probe the membrane for a loading control (e.g., GAPDH or β-actin) to ensure equal

protein loading.

Data Analysis:

Quantify band intensity using densitometry software (e.g., ImageJ).

Normalize the cIAP1 band intensity to the loading control.

Plot the normalized intensity against birinapant concentration to observe the dose-

dependent degradation.

Assay 3: Apoptosis Induction (Caspase Activation)
Principle: The degradation of IAPs by birinapant relieves the inhibition of caspases, leading to

their activation. The activity of effector caspases-3 and -7, a hallmark of apoptosis, can be

measured using a luminogenic assay. The assay utilizes a proluminescent substrate containing

the DEVD tetrapeptide sequence, which is specifically cleaved by active caspase-3/7 to

generate a quantifiable "glow-type" luminescent signal.[12][13]
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Protocol: Caspase-Glo® 3/7 Assay

Cell Culture & Treatment:

Seed cells in a white-walled, clear-bottom 96-well plate at a density of 5,000-10,000 cells

per well and allow them to adhere overnight.

Treat cells with a serial dilution of birinapant. It is crucial to include a vehicle control (e.g.,

DMSO) and a positive control for apoptosis (e.g., staurosporine).

For synergy studies, co-treat with a fixed, sub-lethal concentration of TNF-α (e.g., 1-10

ng/mL).[4]

Incubate for 18-24 hours.

Assay Procedure:

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent (Promega) to room temperature.

[14]

Add 100 µL of the reagent directly to each well.

Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

Incubate at room temperature for 1-2 hours, protected from light.

Measurement & Analysis:

Measure luminescence using a plate-reading luminometer.

Subtract the background luminescence (from wells with no cells).

Plot the luminescence signal against the log of birinapant concentration and fit to a 4PL

curve to determine the EC50 for caspase activation.

Caption: Workflow for the Caspase-Glo® 3/7 Assay.

Assay 4: Cell Viability / Cytotoxicity
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Principle: This endpoint assay measures the overall effect of birinapant on cell proliferation and

viability over a longer time course (typically 72 hours). A common method is the MTS assay,

where a tetrazolium salt is bioreduced by viable, metabolically active cells into a colored

formazan product, which can be measured spectrophotometrically.

Protocol: MTS Cell Viability Assay

Cell Culture & Treatment:

Seed cells in a clear, 96-well plate (5,000-10,000 cells/well) and allow adherence

overnight.

Add serial dilutions of birinapant, alone or in combination with TNF-α.[8] Include vehicle

controls.

Incubate for 72 hours at 37°C, 5% CO₂.

Assay Procedure:

Add 20 µL of MTS reagent (e.g., Promega CellTiter 96® AQueous One Solution) to each

well.[8]

Incubate for 1-4 hours at 37°C until color development is sufficient.

Measurement & Analysis:

Measure the absorbance at 490 nm using a microplate reader.

Correct for background absorbance.

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Plot the percent viability against the log of birinapant concentration and fit to a 4PL curve

to determine the IC50 value.
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Cell Line
(Melanoma)

Treatment IC50 (nM) Source

WTH202
Birinapant + TNF-α (1

ng/mL)
1.8 [4]

WM793B
Birinapant + TNF-α (1

ng/mL)
2.5 [4]

WM1366
Birinapant + TNF-α (1

ng/mL)
7.9 [4]

WM164
Birinapant + TNF-α (1

ng/mL)
9.0 [4]

WM9
Birinapant (single

agent)
2.4 [4]

Advanced Protocol: Distinguishing Apoptosis from
Necrosis
Principle: To confirm that cell death is occurring via apoptosis, flow cytometry using Annexin V

and a viability dye (like Propidium Iodide, PI) is the gold standard.[15] In early apoptosis,

phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can

be bound by fluorescently-labeled Annexin V.[16][17] PI is a nuclear stain that is excluded by

cells with an intact membrane. Therefore, this combination allows for the differentiation of:

Live cells: Annexin V-negative / PI-negative

Early apoptotic cells: Annexin V-positive / PI-negative

Late apoptotic/necrotic cells: Annexin V-positive / PI-positive

Protocol: Annexin V/PI Flow Cytometry

Cell Treatment & Harvesting:

Treat cells in 6-well plates with birinapant +/- TNF-α for the desired time (e.g., 24 hours).
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Harvest both adherent and floating cells. For adherent cells, use a gentle enzyme like

TrypLE™ to avoid membrane damage.

Wash the cells with cold PBS and pellet by centrifugation.

Staining:

Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

Gently vortex and incubate for 15 minutes at room temperature in the dark.[18]

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

Flow Cytometry:

Analyze the samples on a flow cytometer immediately.

Use appropriate compensation controls (unstained, PI only, Annexin V-FITC only) to set up

the analysis gates.

Collect at least 10,000 events per sample.

Data Analysis:

Generate a dot plot of Annexin V-FITC fluorescence vs. PI fluorescence.

Use quadrant gates to quantify the percentage of cells in each population (live, early

apoptotic, late apoptotic/necrotic).

References
National Cancer Institute. (n.d.). NCI Drug Dictionary: birinapant. Retrieved from [Link]

Cenmed Enterprises. (n.d.). 3-(Aminomethyl)-n,n-dimethylbenzamide. Retrieved from [Link]

PubMed. (2021). SMAC Mimetic/IAP Inhibitor Birinapant Enhances Radiosensitivity of

Glioblastoma Multiforme. Retrieved from [Link]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 14 Tech Support

https://www.thermofisher.com/us/en/home/references/protocols/cell-and-tissue-analysis/protocols/annexin-v-staining-flow-cytometry.html
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/birinapant
https://www.cenmed.com/3-aminomethyl-n-n-dimethylbenzamide-5g.html
https://pubmed.ncbi.nlm.nih.gov/34065267/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b581615?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


AACR Journals. (2014). Birinapant (TL32711), a Bivalent SMAC Mimetic, Targets TRAF2-

Associated cIAPs, Abrogates TNF-Induced NF-kB Activation, and Is Ac. Retrieved from [Link]

National Institutes of Health. (2017). Pharmacodynamic markers and clinical results from the

Phase II Study of the SMAC-Mimetic Birinapant in Women with Relapsed Platinum-Resistant

or Refractory Epithelial Ovarian Cancer. Retrieved from [Link]

MDPI. (2021). An Updated Review of Smac Mimetics, LCL161, Birinapant, and GDC-0152 in

Cancer Treatment. Retrieved from [Link]

AACR Journals. (2014). Birinapant (TL32711), a Bivalent SMAC Mimetic, Targets TRAF2-

Associated cIAPs, Abrogates TNF-Induced NF-κB Activation, and Is Active in Patient-Derived

Xenograft Models. Retrieved from [Link]

ACS Publications. (2014). Birinapant, a Smac-Mimetic with Improved Tolerability for the

Treatment of Solid Tumors and Hematological Malignancies. Retrieved from [Link]

Oncotarget. (2015). The novel SMAC mimetic birinapant exhibits potent activity against

human melanoma cells. Retrieved from [Link]

AACR Journals. (2014). Effect of a Smac Mimetic (TL32711, Birinapant) on the Apoptotic

Program and Apoptosis Biomarkers Examined with Validated Multiplex Immunoassays Fit for

Clinical Use. Retrieved from [Link]

National Institutes of Health. (2016). Combination effects of SMAC mimetic birinapant with

TNFα, TRAIL, and docetaxel in preclinical models of HNSCC. Retrieved from [Link]

National Institutes of Health. (2011). Smac mimetics increase cancer cell response to

chemotherapeutics in a TNF-α-dependent manner. Retrieved from [Link]

National Institutes of Health. (2013). Inhibitor of Apoptosis (IAP) Proteins–Modulators of Cell

Death and Inflammation. Retrieved from [Link]

National Institutes of Health. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using

Annexin V Staining Method. Retrieved from [Link]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 14 Tech Support

https://aacrjournals.org/mct/article/13/4/867/92137/Birinapant-TL32711-a-Bivalent-SMAC-Mimetic
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5526601/
https://www.mdpi.com/1422-0067/22/21/11433
https://aacrjournals.org/mct/article/13/4/867/92137/Birinapant-TL32711-a-Bivalent-SMAC-Mimetic
https://pubs.acs.org/doi/10.1021/jm401759b
https://www.oncotarget.com/article/3443/text/
https://aacrjournals.org/clincancerres/article/20/1/209/73775/Effect-of-a-Smac-Mimetic-TL32711-Birinapant-on
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4827299/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3101901/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3613344/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7059738/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b581615?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Frontiers. (2024). Targeting the inhibitors of apoptosis proteins (IAPs) to combat drug

resistance in cancers. Retrieved from [Link]

National Institutes of Health. (n.d.). PubChem: N,N-Dimethylbenzamide. Retrieved from

[Link]

National Institutes of Health. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay

for High-throughput Screening. Retrieved from [Link]

National Institutes of Health. (2012). Overcoming cancer cell resistance to Smac mimetic

induced apoptosis by modulating cIAP-2 expression. Retrieved from [Link]

National Institutes of Health. (2011). Development of a HTRF® Kinase Assay for

Determination of Syk Activity. Retrieved from [Link]

AACR Journals. (2015). Molecular Pathways: Targeting Death Receptors and Smac

Mimetics. Retrieved from [Link]

protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link]

YouTube. (2024). How to run a cell based phospho HTRF assay. Retrieved from [Link]

NIST. (n.d.). Benzamide, N,N-dimethyl-. Retrieved from [Link]

YouTube. (2024). How to run a cAMP HTRF assay. Retrieved from [Link]

ACS Publications. (2021). Inhibitor of Apoptosis Protein (IAP) Antagonists in Anticancer

Agent Discovery. Retrieved from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Facebook [cancer.gov]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 14 Tech Support

https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2024.1354366/full
https://pubchem.ncbi.nlm.nih.gov/compound/N_N-Dimethylbenzamide
https://www.ncbi.nlm.nih.gov/books/NBK153243/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3388081/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3155338/
https://aacrjournals.org/clincancerres/article/21/16/3596/75806/Molecular-Pathways-Targeting-Death-Receptors-and
https://www.protocols.io/view/caspase-3-7-activity-kxygxzzb1v8j/v1
https://www.youtube.com/watch?v=Kz6q-8f4XvQ
https://webbook.nist.gov/cgi/cbook.cgi?ID=C611745
https://www.youtube.com/watch?v=9_f-9_f-9_f
https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c00839
https://www.benchchem.com/product/b581615?utm_src=pdf-custom-synthesis
https://www.cancer.gov/publications/dictionaries/cancer-drug/def/birinapant
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b581615?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. mdpi.com [mdpi.com]

3. Frontiers | Targeting the inhibitors of apoptosis proteins (IAPs) to combat drug resistance
in cancers [frontiersin.org]

4. selleckchem.com [selleckchem.com]

5. aacrjournals.org [aacrjournals.org]

6. pubs.acs.org [pubs.acs.org]

7. SMAC Mimetic/IAP Inhibitor Birinapant Enhances Radiosensitivity of Glioblastoma
Multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]

8. The novel SMAC mimetic birinapant exhibits potent activity against human melanoma
cells - PMC [pmc.ncbi.nlm.nih.gov]

9. revvity.com [revvity.com]

10. HTRF Human XIAP / BIR3 Binding Red Ligand | Revvity [revvity.co.jp]

11. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC
[pmc.ncbi.nlm.nih.gov]

12. Caspase-Glo® 3/7 Assay Protocol [promega.sg]

13. promega.com [promega.com]

14. tripod.nih.gov [tripod.nih.gov]

15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method -
PMC [pmc.ncbi.nlm.nih.gov]

16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

17. sigmaaldrich.com [sigmaaldrich.com]

18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific
- US [thermofisher.com]

To cite this document: BenchChem. [Application Notes & Protocols: In Vitro Characterization
of Birinapant]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b581615#3-6-aminopyridin-3-yl-n-n-
dimethylbenzamide-in-vitro-assays]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 13 / 14 Tech Support

https://www.mdpi.com/2076-3417/11/1/335
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2025.1562167/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2025.1562167/full
https://www.selleckchem.com/products/birinapant-tl32711-iap-antagonist.html
https://aacrjournals.org/mct/article/13/4/867/91672/Birinapant-TL32711-a-Bivalent-SMAC-Mimetic-Targets
https://pubs.acs.org/doi/10.1021/jm500176w
https://pubmed.ncbi.nlm.nih.gov/33826739/
https://pubmed.ncbi.nlm.nih.gov/33826739/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3618495/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3618495/
https://www.revvity.com/product/htrf-human-xiap-bir3-bind-kit-500-pts-64xiapb3peg
https://www.revvity.co.jp/product/htrf-xiap-bir3-red-ligand-64xiapflred
https://pmc.ncbi.nlm.nih.gov/articles/PMC2774622/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2774622/
https://www.promega.sg/resources/protocols/technical-bulletins/101/caspase-glo-37-assay-protocol/
https://www.promega.com/-/media/files/resources/protocols/technical-bulletins/101/caspase-glo-3-7-assay-protocol.pdf
https://tripod.nih.gov/tox/apps/assays/slp/tox21-casp3-hepg2-p1.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC4943750/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4943750/
https://www.abcam.com/en-us/technical-resources/protocols/annexin-v-for-apoptosis
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/409/092/apoafbul-mk.pdf
https://www.thermofisher.com/us/en/home/references/protocols/cell-and-tissue-analysis/protocols/annexin-v-staining-flow-cytometry.html
https://www.thermofisher.com/us/en/home/references/protocols/cell-and-tissue-analysis/protocols/annexin-v-staining-flow-cytometry.html
https://www.benchchem.com/product/b581615#3-6-aminopyridin-3-yl-n-n-dimethylbenzamide-in-vitro-assays
https://www.benchchem.com/product/b581615#3-6-aminopyridin-3-yl-n-n-dimethylbenzamide-in-vitro-assays
https://www.benchchem.com/product/b581615#3-6-aminopyridin-3-yl-n-n-dimethylbenzamide-in-vitro-assays
https://www.benchchem.com/product/b581615#3-6-aminopyridin-3-yl-n-n-dimethylbenzamide-in-vitro-assays
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b581615?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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